molecular formula C16H10Cl4N4O2 B1213040 Iodo-gen CAS No. 51592-06-4

Iodo-gen

Cat. No. B1213040
CAS RN: 51592-06-4
M. Wt: 432.1 g/mol
InChI Key: FJQZXCPWAGYPSD-UHFFFAOYSA-N
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Description

Iodo-Gen® is a water-insoluble compound used in solid-phase iodination . It is used to incorporate radioactive iodine in aromatic amino acids like tyrosine . It iodinates proteins in oxidizing conditions, eliminating the need for using excessive reducing agents that affect protein stability .


Synthesis Analysis

Iodo-Gen® is synthesized via a practical, efficient, and operationally simple strategy for the ipsoiododecarboxylation and di-iodination of aromatic carboxylic acids . This iodination or di-iodination process can be easily controlled through reaction conditions, providing corresponding iodination or di-iodination products with high yields .


Chemical Reactions Analysis

Iodo-Gen® is used in the coupling reactions, especially focusing on carbon-carbon bond-forming reactions to biaryls . It is particularly used in metalation processes, nucleophilic substitutions, and metal-catalyzed cross-coupling reactions given the high reactivity of C–I .


Physical And Chemical Properties Analysis

Iodo-Gen® has a molecular formula of C16H10Cl4N4O2 and a molecular weight of 432.1 g/mol . It is water-insoluble and hence used in solid-phase iodination .

Scientific Research Applications

Electrochemical Iodination

Iodo-gen is used in the field of electrochemical iodination. It is a promising green approach for the synthesis of iodinated compounds, which are mainly used to synthesize useful intermediates, especially in the pharmaceutical field . The electrochemical iodination involves the generation of iodinating species in situ in water by using iodides as the source of iodine atoms .

Green Chemistry

Iodo-gen plays a significant role in green chemistry. It is used in iodination reactions that involve the use of molecular iodine as an iodinating agent . This process enhances the green chemical profile of the iodination process .

Protein Labeling

Iodo-gen is used in the iodination of proteins. It is designed for the iodination of proteins and is routinely used by researchers for this purpose .

Organic Synthesis

Iodo-gen is used in the iodination of organic compounds. It opens comprehensive approaches for the synthesis of various biologically active compounds . The iodination of organic compounds is of great importance in synthetic organic chemistry .

Electrophilic Iodination

Iodo-gen is used in electrophilic iodination of organic compounds. It acts as a catalyst promoting enolisation and as a reagent reacting with enol to afford α-iodocarbonyl compounds .

Oxidation Reactions

Iodo-gen is used in oxidation reactions. The explosive nature and low solubility of certain oxidants stimulated researchers to develop catalytic routes involving the in situ generation of hypervalent iodine(V) species from organoiodo compounds in the presence of a suitable co-oxidant .

Mechanism of Action

Target of Action

Iodo-gen primarily targets proteins , specifically the tyrosine residues within these proteins . It is used to incorporate radioactive iodine into aromatic amino acids like tyrosine .

Mode of Action

Iodo-gen, a water-insoluble oxidant, is employed to limit any damage to the protein by oxidation during radiolabeling . It is dissolved in an organic solvent and coated on the walls of the glass reaction tube . Radioiodination is then initiated by the addition of protein and sodium iodide in aqueous solution . The iodination occurs at the ortho position of the hydroxyl group in tyrosine residues; single or double substitution may occur .

Biochemical Pathways

The primary biochemical pathway affected by Iodo-gen is the radioiodination of proteins . This process involves the incorporation of radioactive iodine into proteins, specifically at the tyrosine residues . The iodination of proteins can be used for various research purposes, including studying protein function, localization, and interaction with other molecules.

Pharmacokinetics

For instance, a study compared the pharmacokinetics of proteins labeled with Iodo-gen and another iodination method, and found that the serum exposure of the protein was higher when using the Iodo-gen method .

Result of Action

The primary result of Iodo-gen’s action is the successful iodination of proteins. This iodination allows for the tracking and studying of these proteins in various biological and biochemical contexts . The iodination process is highly efficient and can be used for a range of proteins .

Action Environment

The action of Iodo-gen can be influenced by various environmental factors. For instance, the reaction buffer conditions can be optimized to limit iodination to cell surface proteins or direct it more towards inner membrane proteins . Additionally, the reaction may be run at 4°C if the protein is particularly labile, possibly increasing the reaction time . The use of Iodo-gen provides a reproducible, gentle, and technically simple means for radioiodination of proteins and peptides .

properties

IUPAC Name

1,3,4,6-tetrachloro-3a,6a-diphenylimidazo[4,5-d]imidazole-2,5-dione
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H10Cl4N4O2/c17-21-13(25)23(19)16(12-9-5-2-6-10-12)15(21,11-7-3-1-4-8-11)22(18)14(26)24(16)20/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQZXCPWAGYPSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C23C(N(C(=O)N2Cl)Cl)(N(C(=O)N3Cl)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068652
Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl-
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Molecular Weight

432.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Aldrich MSDS]
Record name 1,3,4,6-Tetrachloro-3a,6a-diphenylglycoluril
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Product Name

Iodo-gen

CAS RN

51592-06-4
Record name Iodogen
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Record name 1,3,4,6-Tetrachloro-3 alpha,6 alpha-diphenylglycoluril
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Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl-
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Record name 1,3,4,6-Tetrachloro-3-6-diphenylglycouril
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (Iodo-gen) is a mild oxidizing agent that facilitates radioiodination by converting radioactive iodide (I-) into a reactive electrophilic iodine species (I+). This reactive species can then participate in electrophilic aromatic substitution reactions with tyrosine residues present in peptides and proteins, leading to the incorporation of the radioactive iodine. []

ANone: Iodo-gen's water insolubility offers a gentler approach to radioiodination compared to harsher, soluble oxidizing agents like Chloramine-T. This characteristic minimizes oxidative damage to sensitive peptides, leading to radiolabeled products with better-preserved immunoreactivity. [, ] ,

ANone: The molecular formula of Iodo-gen is C18H10Cl4N4O2, and its molecular weight is 464.1 g/mol.

ANone: While the provided research papers don't offer detailed spectroscopic data, Iodo-gen's structure can be characterized by techniques like NMR, IR, and Mass Spectrometry.

ANone: Iodo-gen demonstrates versatility in various reaction conditions, functioning effectively across a range of pH levels and temperatures. Its application extends to diverse solvents like acetonitrile, highlighting its adaptability in different reaction environments. [, ] ,

ANone: The research papers primarily focus on Iodo-gen's immediate use in radiolabeling procedures. Investigating its long-term stability under various storage conditions would necessitate further experimentation.

ANone: The Iodo-gen method typically involves immobilizing the compound on a solid support, like the walls of a reaction vial. A solution containing the peptide or protein to be labeled and radioactive iodide is then added. Iodo-gen, present on the surface, oxidizes the iodide to a reactive iodine species. This reactive species then reacts with tyrosine residues on the peptide or protein, leading to radioiodination. [, ] ,

ANone: Iodo-gen is widely used in research and clinical settings for radiolabeling peptides and proteins for applications such as: * Radioimmunoassays (RIAs): Iodo-gen labeling is pivotal in developing sensitive and specific RIAs for quantifying various analytes, such as hormones and peptides. [, ] , * Receptor Binding Studies: Radioiodinated ligands generated using Iodo-gen are essential for characterizing receptor density, affinity, and binding kinetics in various tissues and cells. [, ] , * In Vivo Imaging and Biodistribution Studies: Radioiodinated antibodies and peptides find use in preclinical imaging and biodistribution studies, allowing researchers to track their fate and distribution within living organisms. [, ] , * Radioimmunotherapy: While less common than other applications, Iodo-gen labeling can be employed in preclinical studies evaluating the therapeutic potential of radioiodine-conjugated antibodies. []

ANone: The provided research emphasizes Iodo-gen's practical applications. Further investigation into computational studies, like molecular docking simulations or density functional theory calculations, could provide deeper insights into its reactivity and interaction with biomolecules.

ANone: Some studies mention storing Iodo-gen labeled compounds with 1% human serum albumin (HSA) at 37 °C to maintain their radiochemical purity. [] This strategy potentially prevents aggregation and degradation of the labeled compounds.

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